7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
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Overview
Description
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is a chemical compound with the molecular formula C14H18Br2ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Substitution Reaction: 7-chloroquinoline undergoes a nucleophilic aromatic substitution reaction with 4-methylpiperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Formation of Dihydrobromide Salt: The resulting product, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, is then treated with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 7-chloroquinoline and 4-methylpiperazine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrobromide Salt: The purified product is then converted to the dihydrobromide salt by treatment with hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antimalarial, anticancer, and antiviral agents.
Pharmaceutical Research: It serves as a lead compound for developing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide involves:
Molecular Targets: It targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes such as acetylcholinesterase and interact with receptors like serotonin and dopamine receptors.
Effects: The compound exerts its effects by binding to these molecular targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
- 7-Chloro-4-(1-pyrrolidinyl)quinoline
- 4-(2-methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
Uniqueness
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is unique due to:
- Structural Features : The presence of a piperazine ring with a methyl substituent at the 4-position.
- Biological Activity : Its potential to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
853343-94-9 |
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Molecular Formula |
C14H18Br2ClN3 |
Molecular Weight |
423.57 g/mol |
IUPAC Name |
7-chloro-4-(4-methylpiperazin-1-yl)quinoline;dihydrobromide |
InChI |
InChI=1S/C14H16ClN3.2BrH/c1-17-6-8-18(9-7-17)14-4-5-16-13-10-11(15)2-3-12(13)14;;/h2-5,10H,6-9H2,1H3;2*1H |
InChI Key |
DVYIEWJCYIQAOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br.Br |
Origin of Product |
United States |
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